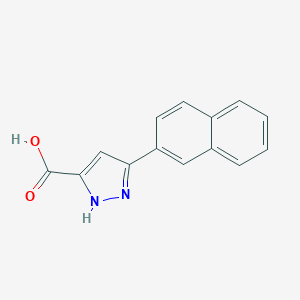
4-Methyl-2,3,3a,7a-tetrahydro-1H-isoindol-3a-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-2,3,3a,7a-tetrahydro-1H-isoindol-3a-amine, also known as MTIM, is a chemical compound that has been of interest to the scientific community due to its potential applications in various fields.
Mechanism of Action
4-Methyl-2,3,3a,7a-tetrahydro-1H-isoindol-3a-amine acts as a bidentate ligand, forming coordination complexes with metal ions through the nitrogen and oxygen atoms in its structure. The resulting complexes have been shown to exhibit catalytic activity in various reactions, including the oxidation of alcohols and the reduction of ketones. The exact mechanism of action of 4-Methyl-2,3,3a,7a-tetrahydro-1H-isoindol-3a-amine and its complexes is still under investigation.
Biochemical and Physiological Effects:
4-Methyl-2,3,3a,7a-tetrahydro-1H-isoindol-3a-amine has not been extensively studied for its biochemical and physiological effects. However, some studies have suggested that it may have potential as an anti-cancer agent. 4-Methyl-2,3,3a,7a-tetrahydro-1H-isoindol-3a-amine has been shown to inhibit the growth of cancer cells in vitro, although further studies are needed to determine its efficacy in vivo.
Advantages and Limitations for Lab Experiments
4-Methyl-2,3,3a,7a-tetrahydro-1H-isoindol-3a-amine has several advantages for use in lab experiments. It is easy to synthesize and purify, making it readily available for use. It also forms stable complexes with metal ions, which can be used as catalysts in various reactions. However, one limitation of 4-Methyl-2,3,3a,7a-tetrahydro-1H-isoindol-3a-amine is its relatively low solubility in water, which can make it difficult to work with in aqueous solutions.
Future Directions
There are several future directions for research on 4-Methyl-2,3,3a,7a-tetrahydro-1H-isoindol-3a-amine. One area of interest is its potential as an anti-cancer agent. Further studies are needed to determine its efficacy in vivo and to investigate its mechanism of action. Another area of interest is the development of new catalysts based on 4-Methyl-2,3,3a,7a-tetrahydro-1H-isoindol-3a-amine and its complexes. These catalysts could be used in various reactions, including the synthesis of pharmaceuticals and fine chemicals. Additionally, further studies are needed to investigate the properties and applications of 4-Methyl-2,3,3a,7a-tetrahydro-1H-isoindol-3a-amine and its complexes in different fields, such as materials science and environmental chemistry.
In conclusion, 4-Methyl-2,3,3a,7a-tetrahydro-1H-isoindol-3a-amine is a chemical compound that has potential applications in various fields, including catalysis and anti-cancer research. Its synthesis method has been optimized to yield high purity and yield, making it suitable for various applications. Further research is needed to investigate its mechanism of action, biochemical and physiological effects, and potential applications in different fields.
Synthesis Methods
4-Methyl-2,3,3a,7a-tetrahydro-1H-isoindol-3a-amine can be synthesized through a multistep process that involves the reaction of 2,3-dihydroindole with methylamine and formaldehyde. The resulting intermediate is then subjected to a series of reactions that lead to the formation of 4-Methyl-2,3,3a,7a-tetrahydro-1H-isoindol-3a-amine. The synthesis of 4-Methyl-2,3,3a,7a-tetrahydro-1H-isoindol-3a-amine has been optimized to yield high purity and yield, making it suitable for various applications.
Scientific Research Applications
4-Methyl-2,3,3a,7a-tetrahydro-1H-isoindol-3a-amine has been the subject of several scientific studies due to its potential applications in various fields. One of the primary areas of interest is its use as a ligand for metal ions in catalysis. 4-Methyl-2,3,3a,7a-tetrahydro-1H-isoindol-3a-amine has been shown to form complexes with a range of metal ions, including copper, nickel, and cobalt, which can be used as catalysts in various reactions.
properties
IUPAC Name |
4-methyl-1,2,3,7a-tetrahydroisoindol-3a-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-7-3-2-4-8-5-11-6-9(7,8)10/h2-4,8,11H,5-6,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLWNIVDKBHCOOQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC2C1(CNC2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-2,3,3a,7a-tetrahydro-1H-isoindol-3a-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Pyrrolo[3,2-c]pyridine-2,3-dione](/img/structure/B66715.png)
![3-Amino-3-[4-(methoxycarbonyl)phenyl]propanoic acid](/img/structure/B66716.png)


![2-[1-(2-Oxopropyl)cyclopropyl]acetonitrile](/img/structure/B66721.png)
![1-[(2S)-2-ethynylpyrrolidin-1-yl]propan-1-one](/img/structure/B66722.png)
![2-[4-(Trifluoromethoxy)phenoxy]propanehydrazide](/img/structure/B66728.png)




![Cyclohexanecarboxaldehyde, 2-(1-propenyl)-, [1alpha,2beta(E)]-(9CI)](/img/structure/B66740.png)
